

# A Technical Guide to Menin-MLL Inhibition in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Menin-MLL inhibitor 20 |           |
| Cat. No.:            | B8201747               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Mixed-lineage leukemia (MLL), now officially known as KMT2A-rearranged (KMT2A-r) leukemia, represents a group of aggressive hematological malignancies with historically poor prognoses.[1] These leukemias are driven by chromosomal translocations that create oncogenic fusion proteins involving the KMT2A gene. A critical dependency for the leukemogenic activity of these fusion proteins is their interaction with the nuclear protein Menin. [1][2] This interaction tethers the fusion protein to chromatin, enabling the aberrant expression of target genes, such as HOXA9 and MEIS1, which drives leukemic proliferation and blocks cell differentiation.[3][4]

The disruption of the Menin-KMT2A fusion protein interaction has emerged as a highly promising therapeutic strategy.[1] Small molecule inhibitors designed to fit into the KMT2A-binding pocket on Menin competitively block this protein-protein interaction, leading to the displacement of the oncogenic complex from chromatin.[5][6] This action triggers the downregulation of the leukemogenic gene program, inducing differentiation and apoptosis in KMT2A-r leukemia cells.[1][7] Several Menin inhibitors, such as Revumenib and Ziftomenib, have shown remarkable single-agent activity in preclinical models and promising responses in clinical trials for patients with relapsed or refractory acute leukemias.[8][9][10] This guide provides an in-depth overview of the core mechanism, quantitative preclinical and clinical data, key experimental protocols, and future directions for Menin-MLL inhibition.



## Mechanism of Action: Disrupting a Critical Oncogenic Partnership

In KMT2A-rearranged leukemia, the N-terminus of the KMT2A protein is fused with one of over 80 different partner proteins.[1] This fusion retains the binding domain for Menin. The Menin protein acts as a critical scaffold, connecting the KMT2A fusion protein to the chromatin.[11] This tethering is essential for the fusion protein to aberrantly activate the transcription of key target genes that block hematopoietic differentiation and promote uncontrolled cell growth.[1]

Menin inhibitors are small molecules designed to occupy the deep central cavity on the Menin protein where the KMT2A fusion protein normally binds.[6][13] By physically blocking this pocket, the inhibitors prevent the Menin-KMT2A interaction.[5] This leads to a cascade of downstream effects:

- Displacement from Chromatin: The KMT2A-fusion protein complex is ejected from its target gene loci.[1][7]
- Transcriptional Repression: The expression of critical leukemogenic genes, most notably HOXA9, MEIS1, and FLT3, is rapidly suppressed.[3][14]
- Cellular Differentiation: The block on hematopoietic differentiation is lifted, and leukemic blasts begin to mature into normal myeloid cells.[3][15]
- Apoptosis: The loss of the pro-survival signals from the oncogenic program leads to programmed cell death.[1]

This targeted approach has proven to be highly selective for leukemia cells harboring KMT2A rearrangements or NPM1 mutations (which also rely on the Menin-KMT2A interaction), with minimal toxicity observed in preclinical models and early clinical trials.[3][9]





Click to download full resolution via product page

**Caption:** Mechanism of Menin-KMT2A inhibition in MLL-rearranged leukemia.





### **Quantitative Data on Menin-MLL Inhibitors**

A growing pipeline of Menin inhibitors is under development. The tables below summarize key quantitative data from preclinical studies and clinical trials for several prominent compounds.

Table 1: Preclinical Potency and Selectivity of Menin

**Inhibitors** 

| Compound                 | Target<br>Assay            | IC50 / Kd           | Cell Line<br>(Target)          | GI50 / IC50      | Reference(s<br>) |
|--------------------------|----------------------------|---------------------|--------------------------------|------------------|------------------|
| MI-2-2                   | Menin-MBM1<br>Binding (FP) | IC50: 46 nM         | MLL-AF9<br>transformed<br>BMCs | ~1 µM            | [5]              |
| Menin<br>Binding         | Kd: 22 nM                  | MV4;11<br>(MLL-AF4) | ~1 µM                          | [5]              |                  |
| MI-463                   | Menin-MLL<br>Interaction   | -                   | MOLM-13<br>(MLL-AF9)           | IC50: 15.3<br>nM | [15]             |
| MI-503                   | Menin-MLL<br>Interaction   | -                   | MOLM-13<br>(MLL-AF9)           | IC50: 14.7<br>nM | [15]             |
| VTP50469                 | Menin-MLL<br>Interaction   | -                   | MOLM-13<br>(MLL-AF9)           | IC50: ~10 nM     | [1][14]          |
| (analog of<br>Revumenib) | RS4;11<br>(MLL-AF4)        | IC50: ~11 nM        | [1]                            |                  |                  |
| DS-1594                  | Menin-MLL1<br>Interaction  | IC50: 1.4 nM        | MOLM-13<br>(MLL-AF9)           | GI50: 2.5 nM     | [16]             |
| MV4;11<br>(MLL-AF4)      | GI50: 28 nM                | [16]                |                                | _                |                  |
| D0060-319                | Menin-MLL<br>Binding (FP)  | IC50: 7.46<br>nM    | MV4;11<br>(MLL-AF4)            | IC50: 4.0 nM     | [17]             |
| MOLM-13<br>(MLL-AF9)     | IC50: 1.7 nM               | [17]                |                                | _                |                  |



FP: Fluorescence Polarization; IC50: Half maximal inhibitory concentration; Kd: Dissociation constant; GI50: Half maximal growth inhibition.

**Table 2: In Vivo Efficacy and Pharmacokinetics** 

| Compound | Mouse<br>Model         | Dosing             | Key<br>Outcome(s)                                                        | Oral<br>Bioavailabil<br>ity | Reference(s |
|----------|------------------------|--------------------|--------------------------------------------------------------------------|-----------------------------|-------------|
| MI-463   | MV4;11<br>Xenograft    | 35 mg/kg,<br>daily | ~3-fold tumor reduction vs. control                                      | ~45%                        | [3][18]     |
| MI-503   | MV4;11<br>Xenograft    | 60 mg/kg,<br>daily | ~8-fold tumor reduction vs. control                                      | ~75%                        | [3][18]     |
| VTP50469 | PDX (MLL-r<br>ALL/AML) | -                  | Dramatic reduction in leukemia burden; long- term disease- free survival | Orally<br>bioavailable      | [1][7]      |
| MI-3454  | PDX (MLL-r)            | -                  | Induced complete remission or blocked leukemia progression               | Orally<br>bioavailable      | [19]        |

PDX: Patient-Derived Xenograft; MLL-r: MLL-rearranged; ALL: Acute Lymphoblastic Leukemia;

AML: Acute Myeloid Leukemia.

#### **Table 3: Clinical Trial Data for Menin Inhibitors**



| Compound   | Trial /<br>Indication                      | Combinatio<br>n Therapy     | ORR | CR/CRh<br>Rate | Reference(s |
|------------|--------------------------------------------|-----------------------------|-----|----------------|-------------|
| Revumenib  | R/R<br>KMT2Ar/NPM<br>1m AML                | + ASTX727 +<br>Venetoclax   | 82% | 48%            | [20]        |
| Ziftomenib | Newly<br>Diagnosed<br>KMT2Ar/NPM<br>1m AML | + "7+3"<br>Chemotherap<br>y | 91% | 91%            | [20]        |

R/R: Relapsed/Refractory; KMT2Ar: KMT2A-rearranged; NPM1m: NPM1-mutated; AML: Acute Myeloid Leukemia; ORR: Overall Response Rate; CR/CRh: Complete Remission / CR with partial hematologic recovery.

### **Key Experimental Protocols**

Validating the mechanism and efficacy of Menin-MLL inhibitors requires a suite of specialized biochemical, cellular, and in vivo assays.

#### Fluorescence Polarization (FP) Binding Assay

- Principle: This biochemical assay directly measures the binding of an inhibitor to Menin and
  its ability to displace an MLL-derived peptide. A small, fluorescently-labeled MLL peptide
  tumbles rapidly in solution, emitting depolarized light. When bound to the much larger Menin
  protein, its tumbling slows, and the emitted light is more polarized. An effective inhibitor will
  displace the fluorescent peptide, causing a measurable decrease in polarization.[21]
- Methodology:
  - Reagents: Purified recombinant full-length Menin protein; a fluorescein-labeled peptide corresponding to the Menin-binding motif of MLL (e.g., FLSN\_MLL).[21]
  - Procedure: a. Menin protein and the fluorescent MLL peptide are incubated together in a buffer solution in microplate wells to allow binding, establishing a high polarization signal.
     [21] b. Test compounds (inhibitors) are added to the wells at various concentrations. c. The



plate is incubated to allow the system to reach equilibrium. d. Fluorescence polarization is measured using a plate reader. A decrease in signal indicates displacement of the MLL peptide by the test compound.[21]

 Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

### **Cellular Co-Immunoprecipitation (Co-IP)**

- Principle: Co-IP is used to verify that the inhibitor disrupts the Menin-KMT2A fusion protein interaction within a cellular context.
- Methodology:
  - Cell Culture and Treatment: KMT2A-r leukemia cells (e.g., HEK-293 cells transfected with a Flag-tagged MLL-AF9 construct) are cultured and treated with the Menin inhibitor or a vehicle control (DMSO) for a specified time.[22]
  - Lysis: Cells are harvested and lysed with a gentle lysis buffer to preserve protein-protein interactions.
  - Immunoprecipitation: An antibody targeting one of the proteins in the complex (e.g., an anti-Flag antibody for the tagged MLL-AF9) is added to the cell lysate. The antibodyprotein complexes are then captured using protein A/G-coated beads.
  - Washing and Elution: The beads are washed to remove non-specifically bound proteins.
     The captured protein complexes are then eluted from the beads.
  - Western Blotting: The eluted samples are run on an SDS-PAGE gel and analyzed by
    Western blot using antibodies for both Menin and the MLL fusion protein (e.g., anti-Menin
    and anti-Flag). A reduction in the Menin signal in the inhibitor-treated sample compared to
    the control indicates that the interaction was disrupted.[22]





Click to download full resolution via product page

**Caption:** Key experimental workflows for evaluating Menin-MLL inhibitors.

#### In Vivo Xenograft Models

- Principle: To assess the therapeutic potential of an inhibitor in a living organism, human leukemia cells are implanted into immunodeficient mice.
- Methodology:
  - Cell Lines and Models: Commonly used cell lines include MV4;11 and MOLM-13.[17] For more clinically relevant models, patient-derived xenografts (PDX) are used, where primary leukemia cells from patients are directly engrafted into mice.[1][7] Immunodeficient mouse strains like BALB/c nude or NSG are required.[3][23]
  - Engraftment: A set number of leukemia cells (often engineered to express luciferase for imaging) are injected into the mice, typically intravenously or subcutaneously.[17][23]



- Treatment: Once leukemia is established (confirmed by bioluminescent imaging or peripheral blood analysis), mice are randomized into treatment and vehicle control groups.
   The inhibitor is administered, often orally, according to a defined schedule (e.g., daily for 21 days).[17][18]
- Monitoring: Efficacy is assessed by tracking tumor volume (for subcutaneous models),
   leukemia burden via bioluminescent imaging, and overall survival.[18][24]
- Pharmacodynamic Studies: At the end of the study, tissues can be harvested to analyze the expression of target genes like Hoxa9 and Meis1 to confirm on-target drug activity in vivo.[3]

## Resistance, Combination Therapies, and Future Outlook

While Menin inhibitors show great promise, the emergence of resistance is a clinical challenge. [8] The most common mechanism is the acquisition of mutations in the MEN1 gene itself.[25] [26] These mutations are located in the drug-binding pocket and are selected to prevent the inhibitor from binding while preserving the essential interaction with the KMT2A fusion protein. [12][25]

To combat resistance and improve the depth and durability of responses, combination strategies are being actively explored. Preclinical and clinical data suggest strong synergy when Menin inhibitors are combined with:

- Standard Chemotherapy: Agents like cytarabine and daunorubicin ("7+3") show enhanced efficacy with Menin inhibitors in newly diagnosed patients.[20][27]
- BCL-2 Inhibitors: Combining with Venetoclax provides a dual attack on leukemia cell survival pathways.[20]
- FLT3 Inhibitors: For KMT2A-r leukemias that also harbor FLT3 mutations, a combination with drugs like Gilteritinib is highly effective.[28]
- CDK6 Inhibitors: Palbociclib, when combined with a Menin inhibitor, shows synergistic antileukemic effects in models of NUP98-rearranged leukemia, another subtype dependent on



the Menin-MLL interaction.[28]

The development of Menin inhibitors marks a significant advancement in targeted therapy for acute leukemias. With the recent FDA approval of Revumenib for relapsed/refractory KMT2A-rearranged leukemia, this drug class is poised to become a cornerstone of treatment.[11] Future research will focus on optimizing combination therapies, overcoming resistance with next-generation inhibitors, and expanding their use to earlier lines of treatment and other Menin-dependent cancers.[11][26]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2Arearranged AML | VJHemOnc [vjhemonc.com]
- 5. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of menin reveals binding site for mixed lineage leukemia (MLL) protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Menin inhibitors in KMT2A-rearranged leukemia: Mechanistic insights, clinical trial progress, and potential of combination therapies PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 16. books.rsc.org [books.rsc.org]
- 17. ascopubs.org [ascopubs.org]
- 18. 2minutemedicine.com [2minutemedicine.com]
- 19. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 20. Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mouse models of MLL leukemia: recapitulating the human disease PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. MEN1 mutations mediate clinical resistance to Menin inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
- 27. UCI Health | UCI Health | Orange County, CA [ucihealth.org]
- 28. Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Menin-MLL Inhibition in MLL-Rearranged Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201747#menin-mll-inhibitor-20-in-mll-rearranged-leukemia]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com